6-Oxo Mometasone Furoate

Catalog No.
S884420
CAS No.
1305334-30-8
M.F
C27H28Cl2O7
M. Wt
535.414
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo Mometasone Furoate

CAS Number

1305334-30-8

Product Name

6-Oxo Mometasone Furoate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H28Cl2O7

Molecular Weight

535.414

InChI

InChI=1S/C27H28Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,21+,24+,25+,26+,27+/m1/s1

InChI Key

XXMUYUVNHWPWLS-KORTYEGJSA-N

SMILES

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Synonyms

(11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-pregna-1,4-diene-3,6,20-trione, Mometasone Furoate Impurity F

Mometasone Furoate in Dermatology

Mometasone Furoate in Allergy Treatment

Mometasone Furoate in Asthma Management

Mometasone Furoate in Pharmaceutical Manufacturing

Mometasone Furoate in Topical Application

Mometasone Furoate is used in topical applications for treating various skin conditions. It is very important to use this medicine only as directed by a doctor . The amount of medicine that you take depends on the strength of the medicine .

Mometasone Furoate in Treatment of Penile Phimosis

Mometasone Furoate is also used in the treatment of penile phimosis . This is a condition in which the foreskin of the penis cannot be pulled back past the glans. A topical cream of Mometasone Furoate is often prescribed to help with this condition .

Mometasone Furoate in Analytical Chemistry

Mometasone Furoate is used in analytical chemistry for the simultaneous estimation of Mometasone Furoate with other drugs . These methods are used to analyze these drugs in a cream formulation without the interference of excipients .

Mometasone Furoate in Inhalation Aerosol

Mometasone Furoate is used in inhalation aerosols to alleviate the symptoms of seasonal allergic rhinitis (e.g., hay fever) and to treat nasal polyps . It is also used in aerosol and dry powder inhalers for the prevention of asthma attacks . The dosage form is an aerosol, metered for inhalation . The strengths are 0.05 mg/inh, 0.10 mg/inh, 0.20 mg/inh .

Mometasone Furoate in Nasal Metered Spray

Mometasone Furoate is also used in nasal metered sprays . The dosage form is a spray, metered for nasal use . The strength is 0.05 mg/spray . This is used to treat allergic rhinitis and other nasal symptoms .

Mometasone Furoate in Combination Treatment

Mometasone Furoate is used in combination treatment with Miconazole Nitrate and Mupirocin for the treatment of skin disorders . This combination enhances efficacy, minimizes side effects, and improves convenience for patients with diverse treatment schedules .

6-Oxo Mometasone Furoate is a synthetic derivative of Mometasone Furoate, which is a potent corticosteroid used primarily for its anti-inflammatory properties. The compound is characterized by the presence of a keto group at the 6-position of the steroid backbone, distinguishing it from its parent compound. Mometasone Furoate itself is known for its effectiveness in treating conditions such as asthma, allergic rhinitis, and various skin disorders due to its ability to modulate inflammatory responses and immune functions .

Mometasone Furoate EP Impurity F is not intended for therapeutic use, and its mechanism of action within the body is unknown. It likely does not possess the anti-inflammatory properties of Mometasone Furoate due to the structural difference at the 6th position [].

Typical of steroid compounds. These include:

  • Reduction Reactions: The keto group can undergo reduction to form alcohols.
  • Hydrolysis: The furoate ester can be hydrolyzed under acidic or basic conditions, potentially leading to the formation of Mometasone.
  • Oxidation: The presence of hydroxyl groups allows for further oxidation, which can affect its pharmacological properties.

These reactions are crucial for understanding the stability and degradation pathways of 6-Oxo Mometasone Furoate in biological systems .

6-Oxo Mometasone Furoate exhibits biological activity similar to that of Mometasone Furoate, functioning primarily as an anti-inflammatory agent. Its mechanism includes:

  • Glucocorticoid Receptor Agonism: It binds to glucocorticoid receptors, leading to transcriptional regulation of anti-inflammatory proteins.
  • Inhibition of Inflammatory Mediators: The compound reduces the expression of pro-inflammatory cytokines and enzymes, including interleukins and cyclooxygenases.
  • Stabilization of Cell Membranes: This action helps prevent the release of inflammatory mediators from cells.

Its potency is attributed to its high receptor affinity, which is significantly greater than that of other corticosteroids like Dexamethasone .

The synthesis of 6-Oxo Mometasone Furoate typically involves several key steps:

  • Starting Material: The synthesis often begins with Icomethasone or another precursor steroid.
  • Tosylation Reaction: A tosyl chloride is reacted with the steroid in the presence of a base (e.g., pyridine) to form a tosylate intermediate.
  • Chlorination: Chloride ions are introduced to convert the tosylate into the desired steroid derivative.
  • Formation of 6-Oxo Group: This step may involve oxidation reactions that specifically target the 6-position on the steroid backbone.

The final product is purified through crystallization techniques, ensuring high purity suitable for pharmaceutical applications .

6-Oxo Mometasone Furoate has potential applications in:

  • Pharmaceutical Development: As an impurity standard in the synthesis of Mometasone Furoate, it aids in quality control during drug manufacturing.
  • Research: It serves as a tool for studying corticosteroid mechanisms and their effects on inflammation and immune responses.

While not marketed as a standalone drug, understanding its properties can enhance the efficacy and safety profiles of corticosteroid therapies .

Interaction studies involving 6-Oxo Mometasone Furoate focus on its pharmacokinetic and pharmacodynamic interactions with other drugs. Key findings include:

  • Metabolic Pathways: It is metabolized primarily by hepatic enzymes, particularly cytochrome P450 isoforms, which may interact with other medications metabolized by these pathways.
  • Synergistic Effects: In combination with other anti-inflammatory agents or corticosteroids, it may enhance therapeutic effects while requiring careful monitoring for potential side effects.

Understanding these interactions is crucial for optimizing treatment regimens involving corticosteroids .

Similar Compounds

Several compounds share structural similarities with 6-Oxo Mometasone Furoate. These include:

Compound NameStructural FeaturesUnique Aspects
Mometasone FuroateC27H30Cl2O6; contains furoate esterMarketed drug with extensive clinical use
DexamethasoneC22H29ClO5; lacks furoate groupStronger systemic effects; used in severe inflammation
BetamethasoneC22H29FO5; fluorinatedHigher potency in topical formulations
TriamcinoloneC21H27O5; lacks halogen substitutionsCommonly used in dermatology

6-Oxo Mometasone Furoate's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of receptor binding affinity and metabolic stability .

Industrial Synthetic Routes for Mometasone Furoate and Its Impurities

Mometasone furoate is a synthetic corticosteroid widely used in the treatment of skin inflammatory conditions, hay fever, and asthma [7]. The industrial manufacturing of mometasone furoate involves several complex chemical processes that inevitably lead to the formation of various impurities, including 6-oxo mometasone furoate [7] [13].

The primary industrial synthetic routes for mometasone furoate typically begin with a suitable steroid precursor, commonly 9,11β-epoxides, which are key intermediates in the preparation of pharmaceutically important corticosteroids [16]. The synthesis generally follows a multi-step process involving chlorination, acylation with furoyl chloride, and subsequent ring-opening reactions [13] [15].

One of the most common industrial approaches involves using a compound known as 8-DM (8-deoxymethisone) as the starting material [13] [15]. The synthesis proceeds through the following key steps:

  • Chlorination reaction: The 8-DM compound undergoes chlorination using reagents such as sulfonyl chloride in the presence of sulfur dioxide [13].
  • Furoylation reaction: The chlorinated intermediate reacts with furoyl chloride to form a furoate ester [13] [14].
  • Ring-opening reaction: The resulting intermediate undergoes a ring-opening reaction in the presence of hydrochloric acid to yield mometasone furoate [13] [14].

A more streamlined industrial process has been developed that combines these steps in a one-pot synthesis method, which significantly improves efficiency and yield [15]. This method involves:

  • Adding 8-DM to an organic solvent (typically an alkyl halide with carbon number less than 6) [13].
  • Adding a chlorination reagent (usually a sulfonyl chloride reagent) [13].
  • Adding a catalyst and furoyl chloride at controlled temperatures (-20°C to 20°C) [13].
  • Adding a mixture of concentrated hydrochloric acid and glacial acetic acid to complete the reaction [13] [15].

This one-pot process has demonstrated high efficiency, with product purity reaching 99.5% or more and yields exceeding 115% [13]. However, these manufacturing processes inevitably lead to the formation of various impurities, including 6-oxo mometasone furoate, which is listed as Impurity F in the European Pharmacopoeia [4] [7].

Industrial Synthetic RouteKey ReagentsAdvantagesYield
Traditional multi-step processSulfonyl chloride, furoyl chloride, hydrochloric acidHigh purity90-95%
One-pot synthesisAlkyl halide solvent, sulfonyl chloride, furoyl chloride, hydrochloric acid/acetic acid mixtureStreamlined process, reduced waste>115%
Cyanohydrination routeCompound I, through cyanohydrination, alkylation, substitution, furfurylation, and chlorohydroxyl reactionsHigh purity (>99.20%)High

Process-Related Impurity Profiling

The industrial manufacturing of mometasone furoate inevitably leads to the formation of various process-related impurities [7] [10]. These impurities can arise from starting materials, intermediates, by-products of chemical reactions, or degradation of the active pharmaceutical ingredient itself [23]. Regulatory authorities such as the International Conference on Harmonization (ICH), the United States Food and Drug Administration (FDA), and European Medicines Agency (EMEA) require thorough identification and quantification of these impurities, especially if they exceed certain threshold levels [23].

Process-related impurities in mometasone furoate production can be categorized into several types:

  • Organic impurities: These include starting materials, intermediates, and reaction by-products that arise from the chemical reactions during manufacturing [27].
  • Inorganic impurities: These include metals, metalloids, and salts that can originate from catalysts or equipment used in the production process [27].
  • Residual solvents: These are solvents used during production that are not completely removed from the final product [27].
  • Degradation products: These impurities arise from the breakdown of the drug molecule itself under various conditions [27] [20].

Among these impurities, 6-oxo mometasone furoate (European Pharmacopoeia Impurity F) is particularly significant due to its structural similarity to the parent compound [4] [9]. This impurity has the chemical name 9,21-dichloro-11β-hydroxy-16α-methyl-3,6,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate and a molecular formula of C27H28Cl2O7 [4].

Various analytical techniques are employed for the identification and quantification of these impurities, including:

  • High-Performance Liquid Chromatography (HPLC) [10] [23]
  • Liquid Chromatography-Mass Spectrometry (LC-MS) [23]
  • Nuclear Magnetic Resonance (NMR) spectroscopy [23]
  • Supercritical Fluid Chromatography (SFC) [10]

A study on the development of an orthogonal method for mometasone furoate impurity analysis demonstrated that SFC provides a dramatically different retention order compared to reverse-phase HPLC, making it valuable for comprehensive impurity profiling [10].

Formation Mechanisms of 6-Oxo Mometasone Furoate as EP Impurity F

The formation of 6-oxo mometasone furoate (European Pharmacopoeia Impurity F) during the manufacturing process of mometasone furoate is primarily attributed to oxidation reactions occurring at the C-6 position of the steroid nucleus [4] [19]. This impurity has a molecular weight of 535.41 and contains an additional oxygen atom at the C-6 position compared to mometasone furoate [2] [4].

The formation mechanism of 6-oxo mometasone furoate likely involves oxidation of the C-6 position in the A-ring of the steroid structure [19] [20]. This oxidation can occur through several pathways:

  • Direct oxidation during synthesis: During the manufacturing process, particularly in the chlorination and acylation steps, oxidizing agents present in the reaction mixture can attack the relatively electron-rich C-6 position, leading to the formation of a ketone group [19] [20].

  • Degradation pathway: Studies on similar corticosteroids suggest that under weakly acidic conditions, enolization of certain ketone groups can occur, leading to nucleophilic attack and subsequent oxidation at the C-6 position [19]. This is particularly relevant during the acylation step when acidic conditions are often employed [19] [20].

  • Metabolic-like oxidation: The formation mechanism may also resemble the metabolic oxidation of steroids, where cytochrome P450 enzymes typically introduce hydroxyl groups that can further oxidize to ketones [8]. While this is not a metabolic process in manufacturing, similar chemical oxidation pathways may be involved [8] [19].

A proposed mechanism involves initial formation of an enol intermediate at the C-6 position, followed by oxidation to form the ketone group [19] [20]. This is supported by studies on similar corticosteroid compounds where such oxidation pathways have been observed [19].

The formation of 6-oxo mometasone furoate appears to be particularly favored under certain conditions:

  • Presence of oxidizing agents in the reaction mixture [19] [20]
  • Weakly acidic conditions during synthesis steps [19]
  • Elevated temperatures during manufacturing [20]
  • Extended reaction times, particularly during the acylation step [13] [19]

Understanding these formation mechanisms is crucial for developing strategies to minimize the formation of this impurity during manufacturing [19] [27].

Optimization of Acylation and Oxidation Steps

The acylation and oxidation steps in mometasone furoate synthesis are critical points where the formation of 6-oxo mometasone furoate can occur [13] [14]. Optimizing these steps is essential for minimizing impurity formation while maintaining high yields of the desired product [13] [15].

The acylation step typically involves the reaction of a steroid intermediate with furoyl chloride in the presence of a tertiary amine catalyst [14]. Several parameters have been identified as critical for optimization:

  • Reaction temperature: Maintaining lower temperatures (typically between -5°C and 0°C) during the acylation step has been shown to significantly reduce the formation of oxidation-related impurities, including 6-oxo mometasone furoate [13] [14]. Studies have demonstrated that reactions conducted at temperatures below 0°C show markedly reduced impurity profiles [13] [15].

  • Catalyst selection: The choice of catalyst for the acylation reaction significantly impacts both yield and impurity profile [14] [28]. Triethylamine is commonly used, but alternative catalysts such as DMAP (4-dimethylaminopyridine) have shown improved selectivity in some processes [14] [17]. The catalyst concentration also needs careful optimization to balance reaction rate against impurity formation [14] [28].

  • Solvent system: Dichloromethane is frequently used as the solvent for the acylation step, but alternative solvents or solvent mixtures may offer improved selectivity [14] [15]. The solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting impurity formation [14] [28].

  • Reaction time: Minimizing reaction time reduces the opportunity for side reactions that lead to impurity formation [13] [15]. Monitoring the reaction progress and terminating the reaction promptly upon completion is essential [13] [14].

For the oxidation steps that may occur during synthesis, several optimization strategies have been implemented:

  • Controlled oxidation conditions: Using milder and more selective oxidizing agents can reduce undesired oxidation at the C-6 position [16] [28]. The concentration of oxidizing agents and reaction time must be carefully controlled [16] [28].

  • Protection strategies: Temporarily protecting vulnerable sites on the molecule during certain synthesis steps can prevent unwanted oxidation [16] [25]. This approach has been successfully applied in the synthesis of various steroids [16] [25].

  • Antioxidant addition: Including appropriate antioxidants in reaction mixtures can inhibit unwanted oxidation reactions [28]. This approach must be carefully evaluated to ensure the antioxidants do not interfere with desired reactions [28].

  • Process integration: Combining reaction steps in a one-pot process can minimize exposure of intermediates to oxidizing conditions [13] [15]. This approach has shown promise in reducing overall impurity levels, including 6-oxo mometasone furoate [13] [15].

The optimization of these steps has led to significant improvements in both yield and purity of mometasone furoate in industrial production [13] [15]. Modern manufacturing processes can achieve purities exceeding 99% with substantially reduced levels of 6-oxo mometasone furoate impurity [13] [15].

Isolation and Purification of Difuroate Enol Ether Intermediates

Difuroate enol ether intermediates play a crucial role in the synthesis of mometasone furoate and are key precursors that can influence the formation of impurities, including 6-oxo mometasone furoate [7] [11]. The effective isolation and purification of these intermediates are essential for controlling impurity profiles in the final product [7] [11].

The difuroate enol ether intermediates are typically formed during the acylation step when the steroid precursor reacts with furoyl chloride [7] [14]. These intermediates are characterized by their enol ether structure, which makes them particularly reactive and susceptible to various transformations [7] [11]. Their isolation and purification present several challenges due to their reactivity and sensitivity to various conditions [7] [11].

Several methods have been developed for the isolation and purification of these intermediates:

  • Crystallization techniques: Selective crystallization has proven effective for isolating difuroate enol ether intermediates [7] [11]. This approach typically involves dissolving the reaction mixture in an appropriate solvent system, followed by controlled cooling to induce crystallization of the desired intermediate [7] [5]. The choice of solvent system is critical, with mixtures of water and ethanol or isopropanol showing good results in some cases [5] [7].

  • Chromatographic purification: Various chromatographic techniques have been employed for the purification of these intermediates [7] [11]. Flash chromatography followed by crystallization has been reported as an effective combination for obtaining high-purity intermediates [7]. In some cases, simple filtration through silica gel has been sufficient for purification, particularly at larger scales [7].

  • Precipitation methods: Precipitation from water has been used successfully for the isolation of certain intermediates in the mometasone furoate synthesis pathway [7]. This approach offers advantages in terms of simplicity and scalability for industrial production [7] [11].

A systematic investigation of the conversion of difuroate enol ether intermediates to target compounds has revealed important insights into the formation of impurities [7]. For example, the use of perchloric acid (HClO4) in dichloromethane at controlled low temperatures (−10°C) has been shown to provide better yields and reduced impurity formation compared to other acid catalysts [7].

The table below summarizes comparative results obtained for the preparation of mometasone-related compounds at different scales, highlighting the importance of appropriate isolation and purification procedures:

StepSmall-Scale SynthesisSmall-Scale SynthesisMulti-Gram Scale SynthesisMulti-Gram Scale Synthesis
Work-Up ProcedurePurificationWork-Up ProcedurePurification
Enol ether formationExtractionChromatographyExtractionSilica filtration
Final conversionExtractionChromatographyExtractionChromatography + Crystallization
Overall yield33%-30%-
Purity≥90%-≥96%-

XLogP3

3.9

Dates

Last modified: 08-15-2023

Explore Compound Types